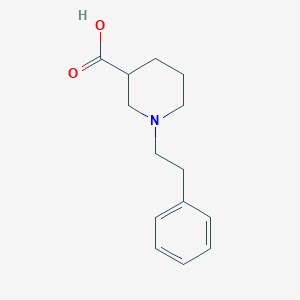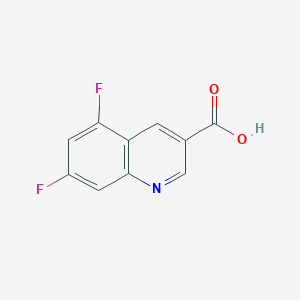![molecular formula C14H12F3NO B3096994 [4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine CAS No. 129560-02-7](/img/structure/B3096994.png)
[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine
Übersicht
Beschreibung
[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine: is an organic compound with the molecular formula C14H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxyphenyl structure, which is further connected to a methanamine group
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and materials to impart specific properties such as hydrophobicity or thermal stability.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use as a drug intermediate or active pharmaceutical ingredient due to its unique structural features.
Biological Studies: Used in research to study its effects on biological systems and potential therapeutic applications.
Industry:
Chemical Manufacturing: Employed in the synthesis of other complex organic compounds.
Agriculture: Potential use in the development of agrochemicals.
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be a potential hazard. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P280 and P305+P351+P338 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
It is known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups .
Biochemical Pathways
It has been reported that the compound can be used to prepare a fungicide for use in agriculture or forestry , suggesting that it may interact with biochemical pathways related to fungal growth and development.
Pharmacokinetics
The compound has a molecular weight of 175.15 and a density of 1.229 g/mL at 25 °C .
Result of Action
It has been reported that the compound can be used to prepare a fungicide for use in agriculture or forestry , suggesting that it may have antifungal effects.
Action Environment
It is known that the compound should be stored in a dark place, sealed, and at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine typically involves the following steps:
Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of 4-(trifluoromethyl)phenol with 4-bromophenylmethanamine under basic conditions to form the phenoxyphenyl intermediate.
Amination Reaction: The phenoxyphenyl intermediate is then subjected to an amination reaction with ammonia or an amine source to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reactants in a controlled environment.
Continuous Flow Processing: Utilizes a continuous flow reactor to maintain a steady production rate.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
[4-(Trifluoromethyl)phenoxy]phenylmethanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[4-(Trifluoromethyl)phenoxy]phenylacetic acid: Contains an acetic acid group instead of a methanamine group.
Uniqueness:
Structural Features: The presence of both the trifluoromethyl group and the methanamine group imparts unique chemical properties, such as increased lipophilicity and potential for hydrogen bonding.
Reactivity: The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
[4-[4-(trifluoromethyl)phenoxy]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-8H,9,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHMLJKTANYHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



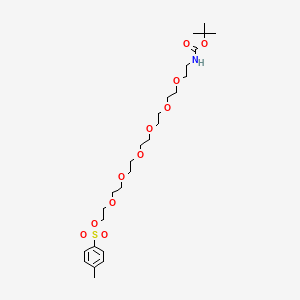
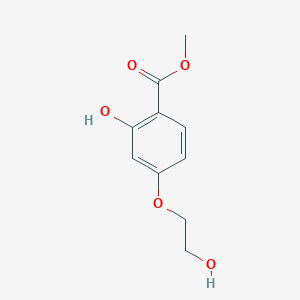
![(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3096930.png)

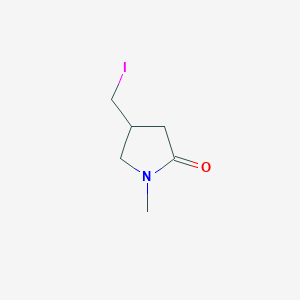
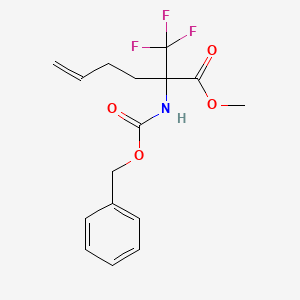
amine](/img/structure/B3096958.png)
amine](/img/structure/B3096965.png)
![methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate](/img/structure/B3096988.png)
